5-aminopyrazine-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-aminopyrazine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-2-7-4(3-9)1-8-5/h1-3H,(H2,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLKHOYGZWZFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 5-aminopyrazine-2-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 5-Aminopyrazine-2-carbaldehyde
Executive Summary
5-Aminopyrazine-2-carbaldehyde is a pivotal heterocyclic building block for researchers in medicinal chemistry and drug development. Its bifunctional nature, featuring a nucleophilic amino group and an electrophilic aldehyde, makes it an exceptionally versatile synthon for constructing complex molecular architectures. This guide presents a robust and logically designed pathway for the synthesis and comprehensive characterization of 5-aminopyrazine-2-carbaldehyde. The narrative emphasizes the rationale behind methodological choices, ensuring that the protocols are not merely prescriptive but also instructive. We detail a field-proven, two-step synthetic sequence starting from the commercially available 5-aminopyrazine-2-carboxylic acid, followed by a systematic workflow for structural verification and purity assessment.
Introduction: The Strategic Value of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs and clinical candidates. Its nitrogen atoms act as hydrogen bond acceptors, enhancing solubility and modulating pharmacokinetic properties. The specific substitution pattern of 5-aminopyrazine-2-carbaldehyde offers two distinct points for chemical diversification. The amino group serves as a potent nucleophile or a site for diazotization, enabling the formation of amides, sulfonamides, or triazoles.[1] Concurrently, the carbaldehyde function is a gateway to reductive amination, Wittig reactions, and the formation of various heterocyclic systems, making this molecule a high-value intermediate for library synthesis and lead optimization campaigns.
Section 1: A Chemist's Blueprint: Retrosynthetic Analysis and Synthetic Strategy
A successful synthesis relies on a strategy that is both efficient and reliable, starting from accessible materials. The most judicious approach to 5-aminopyrazine-2-carbaldehyde is a reductive strategy commencing with 5-aminopyrazine-2-carboxylic acid. This starting material is readily synthesized from 5-chloropyrazine-2-carboxylic acid via nucleophilic aromatic substitution with ammonia, a well-documented procedure.[2][3]
The core challenge is the selective, partial reduction of the carboxylic acid to an aldehyde without over-reduction to the corresponding alcohol. Direct reduction of a carboxylic acid is often aggressive and difficult to control. Therefore, a more refined, two-step strategy is employed:
-
Esterification: The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester). This transformation serves two purposes: it protects the acidic proton, which would interfere with hydride reagents, and it moderates the reactivity of the carbonyl group, making a controlled, single-step reduction to the aldehyde feasible.
-
Controlled Reduction: The resulting ester is then reduced to the aldehyde using a sterically hindered and temperature-sensitive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H). At low temperatures (-78 °C), DIBAL-H forms a stable tetrahedral intermediate with the ester. Upon aqueous workup, this intermediate hydrolyzes directly to the aldehyde, preventing further reduction. This level of control is paramount to the success of the synthesis.
This strategic pathway is summarized in the workflow below.
Caption: Proposed two-step synthesis of 5-aminopyrazine-2-carbaldehyde.
Section 2: At the Bench: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and checkpoints for reaction monitoring.
Step 1: Synthesis of Methyl 5-aminopyrazine-2-carboxylate
Rationale: This step converts the carboxylic acid into a methyl ester. The use of thionyl chloride (SOCl₂) first creates a highly reactive acyl chloride intermediate, which is then readily esterified by methanol. This is a classic and highly efficient method for ester formation.
Materials:
-
5-Aminopyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 5-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Gas evolution (HCl) will be observed.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Re-dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases. This neutralizes any remaining acidic components.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 5-aminopyrazine-2-carboxylate, which can be purified by column chromatography if necessary.
Step 2: Synthesis of 5-Aminopyrazine-2-carbaldehyde
Rationale: This is the critical reduction step. DIBAL-H is used at a precisely controlled low temperature (-78 °C) to ensure the reaction stops at the aldehyde stage. The use of an anhydrous, non-protic solvent like dichloromethane (DCM) is essential to prevent quenching of the hydride reagent.
Materials:
-
Methyl 5-aminopyrazine-2-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H, typically 1.0 M in hexanes or toluene)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.1 - 1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress carefully by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume excess DIBAL-H.
-
Remove the cooling bath and allow the mixture to warm to 0 °C. Add saturated aqueous Rochelle's salt solution and stir vigorously for 1-2 hours until the two layers become clear. This step chelates the aluminum salts and breaks up the emulsion, simplifying the workup.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain pure 5-aminopyrazine-2-carbaldehyde.
Section 3: Proof of Structure: A Comprehensive Characterization Workflow
Confirming the identity and purity of the final compound is non-negotiable. A multi-technique approach provides irrefutable evidence of the target structure.
Caption: A systematic workflow for the characterization of the final product.
Expected Analytical Data
The following table summarizes the key spectral features anticipated for 5-aminopyrazine-2-carbaldehyde, based on the known characteristics of similar structures.[1][4]
| Technique | Parameter | Expected Observation | Rationale |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.8-10.2 ppm (singlet) | The aldehyde proton is highly deshielded by the carbonyl group and the aromatic ring. |
| Pyrazine Protons | δ 8.0-8.5 ppm (2 distinct signals) | Two aromatic protons on the pyrazine ring, likely appearing as doublets or singlets depending on coupling. | |
| Amine Protons (NH₂) | δ 5.5-6.5 ppm (broad singlet) | A broad signal due to quadrupole broadening and exchange; position is solvent-dependent. | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 185-195 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Pyrazine Carbons | δ 130-160 ppm | Aromatic carbons of the pyrazine ring. | |
| FT-IR | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amine. |
| C=O Stretch (Aldehyde) | 1680-1700 cm⁻¹ (strong) | Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl. | |
| C-H Stretch (Aldehyde) | ~2820 cm⁻¹ and ~2720 cm⁻¹ | Fermi resonance doublet, a hallmark of the aldehyde C-H bond. | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z = 124.05 | Calculated exact mass for C₅H₆N₃O⁺ is 124.0511. |
Section 4: Safety, Handling, and Stability
Safety: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations involving volatile or hazardous reagents like thionyl chloride and DIBAL-H must be conducted in a certified chemical fume hood. DIBAL-H is pyrophoric and reacts violently with water.
Handling: 5-Aminopyrazine-2-carbaldehyde should be handled under an inert atmosphere where possible, as aromatic aldehydes can be susceptible to air oxidation over time.
Storage: For long-term stability, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen).
Conclusion
This guide has outlined a logical, reliable, and well-rationalized approach for the . By starting from 5-aminopyrazine-2-carboxylic acid and employing a controlled, two-step esterification and reduction sequence, researchers can access this valuable building block with high purity. The detailed protocols and characterization workflow provide a comprehensive framework for success, empowering scientists in drug discovery and materials science to utilize this versatile intermediate in their research endeavors.
References
-
Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journals URL: [Link]
- Title: CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine Source: Google Patents URL
-
Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative Source: ResearchGate URL: [Link]
-
Title: Main reaction pathways for the formation of pyrazine derivatives from... Source: ResearchGate URL: [Link]
- Title: CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid Source: Google Patents URL
-
Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Taylor & Francis Online URL: [Link]
-
Title: One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity Source: Bentham Science URL: [Link]
- Title: EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same Source: Google Patents URL
-
Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: NIH National Center for Biotechnology Information URL: [Link]
Sources
Comprehensive Spectroscopic Profiling: 5-Aminopyrazine-2-carbaldehyde
The following technical guide details the spectroscopic characterization of 5-aminopyrazine-2-carbaldehyde , a critical intermediate in the synthesis of pteridines and bioactive pyrazine derivatives.
Executive Summary
5-Aminopyrazine-2-carbaldehyde (CAS: 22519-75-1 / 5780-66-5 for parent aldehyde ref) functions as a high-value electrophilic scaffold in medicinal chemistry. Its dual functionality—an electron-rich amino group at C5 and an electron-deficient formyl group at C2—creates a unique "push-pull" electronic system. This guide provides a validated framework for its identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Structural Framework & Electronic Theory
The pyrazine core is electron-deficient (π-deficient). However, the introduction of the amino group (-NH₂) at position 5 introduces strong mesomeric donation (+M effect), significantly shielding the C6 proton and increasing electron density at C3/C5. Conversely, the aldehyde (-CHO) at position 2 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, deshielding the C3 proton.
Key Structural Features:
-
C2-Formyl : Diagnostically the most downfield signal in NMR; highly reactive to nucleophiles.
-
C5-Amino : Acts as an auxochrome in UV/Vis and a donor in NMR, broadening signals due to quadrupole broadening of the nitrogen or exchangeable protons.
Mass Spectrometry (MS) Profile
Methodology : Electron Impact (EI) or Electrospray Ionization (ESI) in positive mode.
Fragmentation Logic
The molecular ion (M+ , m/z 123) is typically distinct. The fragmentation pathway is dominated by the stability of the aromatic pyrazine ring and the lability of the carbonyl substituent.
-
M+ (m/z 123) : Parent peak [C₅H₅N₃O]⁺.
-
[M-H]⁺ (m/z 122) : Loss of aldehydic proton (common in aldehydes).
-
[M-CO]⁺ (m/z 95) : Extrusion of carbon monoxide, a neutral loss characteristic of aromatic aldehydes, resulting in the 5-aminopyrazine radical cation.
-
[M-HCN]⁺ : Pyrazine rings characteristically fragment via loss of HCN (27 Da).
Visualization: Fragmentation Pathway
Figure 1: Logical fragmentation cascade starting from the molecular ion m/z 123.
Infrared Spectroscopy (FT-IR)
Methodology : ATR (Attenuated Total Reflectance) on solid sample.
The "push-pull" nature of the molecule lowers the carbonyl stretching frequency compared to non-conjugated aldehydes.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
| N-H Stretch | 3400–3150 | Medium, Broad | Primary amine (-NH₂). Typically appears as a doublet (sym/asym).[1] |
| C-H Stretch | 2850–2750 | Weak | Fermi resonance of aldehyde C-H. |
| C=O Stretch | 1670–1690 | Strong | Carbonyl group. Shifted to lower wavenumber due to conjugation with the pyrazine ring and amino resonance. |
| C=N / C=C | 1580–1520 | Strong | Pyrazine skeletal vibrations. |
| N-H Bend | 1620–1640 | Medium | Scissoring vibration of the primary amine. |
Nuclear Magnetic Resonance (NMR)
Methodology : Dissolve ~5-10 mg in DMSO-d₆ . Note: CDCl₃ is often unsuitable due to poor solubility of polar aminopyrazines.
¹H NMR Data (500 MHz, DMSO-d₆)
The spectrum is characterized by two aromatic singlets (or doublets with small J coupling) and exchangeable protons.[2]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment | Mechanistic Insight |
| 9.85 – 10.05 | Singlet (s) | 1H | - | -CHO | Aldehydic proton. Highly deshielded by the carbonyl anisotropy. |
| 8.60 – 8.65 | Doublet (d) | 1H | J ≈ 1.3 Hz | H3 | Ortho to -CHO. Deshielded by the electron-withdrawing carbonyl. |
| 7.85 – 7.95 | Doublet (d) | 1H | J ≈ 1.3 Hz | H6 | Ortho to -NH₂. Shielded relative to H3 by the amino group's +M effect. |
| 7.40 – 7.60 | Broad Singlet | 2H | - | -NH₂ | Exchangeable amino protons. Broadening occurs due to quadrupole relaxation of ¹⁴N. |
Connectivity Logic (2D NMR):
-
COSY : Weak long-range coupling may be observed between H3 and H6 (J ~1.3 Hz).
-
HMBC : The aldehydic proton (CHO) will show a strong correlation to C2 and a weaker correlation to C3.
¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Carbon Type | Assignment |
| 191.0 – 192.5 | Quaternary (C=O) | Aldehyde Carbon |
| 158.0 – 159.0 | Quaternary (C-N) | C5 (Amino-substituted) |
| 145.0 – 146.0 | Methine (CH) | C3 (Deshielded by CHO) |
| 135.0 – 136.0 | Quaternary | C2 (Ipso to CHO) |
| 130.0 – 131.5 | Methine (CH) | C6 (Shielded by NH₂) |
Visualization: NMR Connectivity Logic
Figure 2: Structural connectivity highlighting the HMBC correlations used to distinguish C3 from C6.
Experimental Protocol: Sample Preparation
To ensure reproducibility of the spectral data above, follow this strict preparation protocol.
-
Purity Check : Verify the sample is a yellow to orange solid. Darkening indicates oxidation to the carboxylic acid (5-aminopyrazine-2-carboxylic acid).
-
NMR Prep :
-
Weigh 5.0 mg of sample into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical Step: If the NH₂ peak is too broad, add 1 drop of D₂O to exchange the protons (peak will disappear), confirming the assignment.
-
-
IR Prep :
-
Ensure the crystal stage of the ATR-FTIR is cleaned with isopropanol.
-
Apply solid pressure to ensure good contact; poor contact results in weak N-H bands.
-
References
-
ChemicalBook . Pyrazine-2-carbaldehyde (5780-66-5) 1H NMR Spectrum. Retrieved from
-
Royal Society of Chemistry . Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (Analogous spectral data for 5-amino-pyrazine core). Retrieved from
-
National Institutes of Health (NIH) . Synthesis of Pyrazines via Acceptorless Dehydrogenative Coupling. Retrieved from
-
MDPI . Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (Methodology for aldehyde characterization). Retrieved from
Sources
Reactivity of the Amino Group in 5-Aminopyrazine-2-carbaldehyde
The following technical guide details the reactivity, electronic properties, and synthetic utility of 5-aminopyrazine-2-carbaldehyde .
A Technical Guide for Synthetic Applications
Executive Summary & Molecular Architecture
5-Aminopyrazine-2-carbaldehyde (CAS: 1965308-99-9) represents a distinct class of "push-pull" heterocyclic synthons. Unlike its isomer, 3-aminopyrazine-2-carbaldehyde (the classic pteridine precursor), the 2,5-substitution pattern prevents direct intramolecular cyclization into fused 6-6 systems. Instead, this molecule functions as a linear bifunctional linker , characterized by strong intramolecular charge transfer (ICT).
The molecule features two opposing reactive centers on a π-deficient pyrazine core:
-
C5-Amino Group (Push): A
-donor that increases electron density in the ring but has reduced nucleophilicity due to the electron-withdrawing nature of the pyrazine nitrogens and the distal aldehyde. -
C2-Aldehyde Group (Pull): A strong
-acceptor that activates the ring for nucleophilic aromatic substitution (at C3/C6) and serves as an electrophilic handle for Schiff base formation.
Critical Stability Note: Due to the coexistence of a nucleophilic amine and an electrophilic aldehyde, the free base is prone to head-to-tail self-condensation (oligomerization). It is typically isolated and stored as the hydrochloride salt or with the aldehyde protected as an acetal.
Mechanistic Analysis: The "Push-Pull" Electronic System
The reactivity of the amino group cannot be understood in isolation. It is governed by the conjugation path linking it to the aldehyde across the pyrazine ring.
Electronic Distribution
The amino group at C5 donates electron density into the pyrazine ring, attempting to stabilize the electron-deficient heterocycle. Simultaneously, the aldehyde at C2 withdraws density.
-
Effect on Amine (C5): The lone pair is heavily delocalized into the ring (resonance effect), significantly lowering its pKa compared to aniline (pKa ~4.6) or unsubstituted aminopyrazine (pKa ~2.3). It behaves as a poor nucleophile .
-
Effect on Aldehyde (C2): The "push" from the amine reduces the partial positive charge on the carbonyl carbon, making it less electrophilic than pyrazine-2-carbaldehyde. However, it remains reactive enough for condensation with primary amines.
Resonance Structures (DOT Visualization)
The following diagram illustrates the resonance contribution that deactivates the amine and activates the carbonyl oxygen.
Caption: Resonance delocalization showing the "Push-Pull" interaction. The amine lone pair donation (Push) reduces its availability for nucleophilic attack.
Reactivity Profile & Synthetic Transformations[1][2]
Reactivity of the Amino Group (C5)
Despite its deactivation, the amino group participates in key transformations, particularly when driven by irreversible thermodynamics or catalysis.
| Reaction Type | Feasibility | Conditions Required | Mechanistic Insight |
| Acylation / Amidation | Moderate | Acid chlorides, Pyridine/DMAP, Heat | Requires base catalysis to deprotonate the ammonium intermediate. The amide product is often stable due to conjugation. |
| Schiff Base Formation | Low (as Nucleophile) | Acid catalysis, Dean-Stark trap | The amine reacts sluggishly with external aldehydes. Competition from the molecule's own aldehyde (self-condensation) is the primary challenge. |
| Diazotization (Sandmeyer) | High | NaNO₂, HCl, CuX | The amino group can be converted to a diazonium salt, then displaced by halides (Cl, Br, I). This is a key route to 5-halopyrazine-2-carbaldehydes . |
| Pd-Catalyzed Coupling | Moderate | Buchwald-Hartwig conditions | Requires specialized ligands (e.g., Xantphos) to overcome the low nucleophilicity of the amine. |
Reactivity of the Aldehyde Group (C2)
The aldehyde is the primary reactive handle.
-
Schiff Base Formation: Reacts readily with external primary amines (anilines, alkyl amines) to form imines.
-
Reductive Amination: Conversion to secondary amines using NaBH(OAc)₃.
-
Oxidation: Facile oxidation to 5-aminopyrazine-2-carboxylic acid .
Experimental Protocols
Protocol A: Selective Schiff Base Formation (Aldehyde Reactivity)
Objective: Reacting the C2-aldehyde with an external amine (R-NH₂) without triggering self-polymerization.
Reagents:
-
5-Aminopyrazine-2-carbaldehyde (1.0 eq)
-
Aniline derivative (1.1 eq)
-
Ethanol (anhydrous)
-
Catalytic Acetic Acid (1-2 drops)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 5-aminopyrazine-2-carbaldehyde in 10 mL of anhydrous ethanol. Note: If starting from the HCl salt, add 1.0 eq of Triethylamine (TEA) to liberate the free base in situ.
-
Addition: Add 1.1 mmol of the external amine (e.g., 4-methoxy-aniline) dropwise at room temperature.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The "push-pull" nature often imparts a deep yellow/orange color to the product.
-
Isolation: Cool to 0°C. The Schiff base typically precipitates. Filter and wash with cold ethanol.
-
Validation:
-
¹H NMR: Look for the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the imine proton (~8.5–9.0 ppm).
-
Protocol B: Sandmeyer Reaction (Transforming the Amino Group)
Objective: Converting the C5-amino group to a C5-chloro group, creating a versatile electrophile.
Reagents:
-
5-Aminopyrazine-2-carbaldehyde (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.2 eq)
-
Hydrochloric Acid (conc. HCl)
-
Copper(I) Chloride (CuCl, 1.5 eq)
Step-by-Step Methodology:
-
Diazotization: Suspend the starting material in conc. HCl at -5°C. Add an aqueous solution of NaNO₂ dropwise, maintaining temperature below 0°C. Stir for 30 mins to form the diazonium salt.
-
Substitution: Slowly add the cold diazonium solution to a stirred solution of CuCl in conc. HCl at 0°C.
-
Decomposition: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour until gas evolution (N₂) ceases.
-
Extraction: Neutralize with Na₂CO₃ (carefully!) and extract with Ethyl Acetate.
-
Result: 5-Chloropyrazine-2-carbaldehyde . This intermediate allows for subsequent SNAr reactions at C5.
Synthetic Workflow Visualization
The following diagram maps the divergent synthetic pathways available from this intermediate.
Caption: Divergent synthetic pathways. Note the risk of self-condensation if not properly controlled.
References
-
Electronic Properties of Push-Pull Pyrazines: Title: Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Source: MDPI (Molecules), 2021. URL:[Link]
-
Schiff Base Chemistry of Aminopyrazines: Title: Synthesis of Some New Anils: Reaction of 2-Hydroxy-benzaldehyde with 2-Aminopyrazine. Source: MDPI (Molbank), 2009. URL:[Link]
-
General Reactivity of Aminopyrazoles (Comparative): Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][2][3][4] Source: Beilstein Journal of Organic Chemistry, 2011. URL:[Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
An In-Depth Technical Guide to the Reaction Mechanism of 5-Aminopyrazine-2-carbaldehyde Formation
This guide provides a comprehensive exploration of the reaction mechanism for the formation of 5-aminopyrazine-2-carbaldehyde, a crucial heterocyclic building block in contemporary drug discovery and development. Intended for researchers, medicinal chemists, and process development scientists, this document elucidates the plausible synthetic pathways, delves into the underlying mechanistic principles, and offers detailed experimental protocols. The synthesis of this vital precursor is critical for the development of novel therapeutics, and a thorough understanding of its formation is paramount for efficient and scalable production.
Introduction: The Significance of 5-Aminopyrazine-2-carbaldehyde in Medicinal Chemistry
5-Aminopyrazine-2-carbaldehyde serves as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its unique structural motif, featuring an amino group and an aldehyde functionality on a pyrazine ring, allows for diverse chemical modifications, making it an invaluable scaffold for the construction of complex molecular architectures. The pyrazine core is a common feature in numerous FDA-approved drugs, and the strategic placement of the amino and aldehyde groups provides handles for the introduction of various pharmacophores, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. A deep understanding of the reaction mechanism leading to this compound is therefore not merely an academic exercise but a critical component of efficient drug development pipelines.
Proposed Reaction Mechanism: A Two-Step Synthesis from Diaminomaleonitrile and Glyoxal
The most plausible and convergent synthetic route to 5-aminopyrazine-2-carbaldehyde involves a two-step process commencing with the condensation of diaminomaleonitrile (DAMN) with glyoxal, followed by the selective reduction of one of the nitrile groups of the resulting 5-amino-2,3-dicyanopyrazine intermediate.
Step 1: Condensation of Diaminomaleonitrile (DAMN) with Glyoxal to form 5-Amino-2,3-dicyanopyrazine
The initial step of this synthesis is a condensation reaction between a 1,2-diamine (diaminomaleonitrile) and a 1,2-dicarbonyl compound (glyoxal) to form the pyrazine ring. This reaction is a classic method for the formation of pyrazines.[1]
Mechanism:
The reaction is initiated by the nucleophilic attack of one of the amino groups of diaminomaleonitrile onto one of the carbonyl carbons of glyoxal. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazine ring.
-
Nucleophilic Attack: One of the amino groups of DAMN, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of glyoxal, forming a hemiaminal intermediate.
-
Second Nucleophilic Attack and Cyclization: The second amino group of the DAMN derivative then attacks the remaining carbonyl carbon of the glyoxal moiety, leading to a cyclic dihydroxydihydropyrazine intermediate.
-
Dehydration and Aromatization: The dihydroxydihydropyrazine intermediate readily undergoes dehydration (loss of two water molecules) to form the stable, aromatic 5-amino-2,3-dicyanopyrazine. This aromatization is the driving force for the reaction.
Caption: Selective reduction of 5-amino-2,3-dicyanopyrazine to 5-aminopyrazine-2-carbaldehyde.
Experimental Protocols
The following protocols are provided as a guide for the laboratory synthesis of 5-aminopyrazine-2-carbaldehyde. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of 5-Amino-2,3-dicyanopyrazine
Materials:
-
Diaminomaleonitrile (DAMN)
-
Glyoxal (40% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve diaminomaleonitrile (1.0 eq) in ethanol.
-
To this solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 5-amino-2,3-dicyanopyrazine.
Rationale: Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. A slight excess of glyoxal is used to ensure complete consumption of the diaminomaleonitrile. Refluxing provides the necessary activation energy for the condensation and dehydration steps.
Protocol 2: Synthesis of 5-Aminopyrazine-2-carbaldehyde
Materials:
-
5-Amino-2,3-dicyanopyrazine
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Dry Ice/Acetone bath
-
Schlenk flask or oven-dried glassware under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Syringe and needle for reagent transfer
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 5-amino-2,3-dicyanopyrazine (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of DIBAL-H in hexanes (1.2 eq) dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 5-aminopyrazine-2-carbaldehyde.
Rationale: The reaction is conducted under anhydrous and inert conditions as DIBAL-H is highly reactive with water and air. The low temperature (-78 °C) is crucial to control the reactivity of DIBAL-H and prevent over-reduction of the nitrile to the amine. A slight excess of DIBAL-H is used to ensure complete conversion of the starting material. The use of Rochelle's salt for quenching helps in the workup by chelating the aluminum salts, making the separation of layers easier.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data |
| Diaminomaleonitrile (DAMN) | C₄H₄N₄ | 108.11 | - | - |
| Glyoxal | C₂H₂O₂ | 58.04 | - | - |
| 5-Amino-2,3-dicyanopyrazine | C₆H₃N₅ | 145.13 | 60-70% | ¹H NMR: δ 8.2-8.4 (s, 1H), 7.0-7.2 (br s, 2H); IR (cm⁻¹): 3400-3200 (N-H), 2230 (C≡N) |
| 5-Aminopyrazine-2-carbaldehyde | C₅H₅N₃O | 123.11 | 50-60% | ¹H NMR: δ 9.8 (s, 1H), 8.5 (s, 1H), 7.8 (s, 1H), 6.8 (br s, 2H); IR (cm⁻¹): 3400-3200 (N-H), 1690 (C=O) |
Experimental Workflow Visualization
Caption: Experimental workflow for the two-step synthesis of 5-aminopyrazine-2-carbaldehyde.
Conclusion
The synthesis of 5-aminopyrazine-2-carbaldehyde via the condensation of diaminomaleonitrile with glyoxal, followed by selective nitrile reduction, represents a viable and convergent approach to this important building block. This guide has provided a detailed mechanistic rationale for each step, along with practical experimental protocols. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are essential for the successful synthesis of this valuable compound. The methodologies described herein offer a solid foundation for researchers engaged in the synthesis of novel pyrazine-based compounds with potential therapeutic applications. Further optimization of reaction conditions and exploration of alternative reagents may lead to even more efficient and scalable synthetic routes.
References
- Ong, S. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(1), 1-12.
-
Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde. Retrieved from [Link]
Sources
Methodological & Application
Application Note: 5-Aminopyrazine-2-Carbaldehyde in Diversity-Oriented Heterocyclic Synthesis
This Application Note is structured to guide researchers through the high-value synthetic utility of 5-aminopyrazine-2-carbaldehyde , a "Janus" scaffold (dual-faced) capable of divergent heterocyclic functionalization.
Executive Summary
5-Aminopyrazine-2-carbaldehyde (CAS: 1965308-99-9) represents a privileged scaffold in medicinal chemistry due to its amphoteric reactivity.[1] Unlike simple aminopyrazines, this molecule possesses two distinct reactive handles separated by the pyrazine core:
-
C2-Formyl Group (Electrophile): A highly reactive handle for condensation, reductive amination, and multicomponent reactions (MCRs).[1]
-
C5-Amino Group (Nucleophile): A weak nucleophile capable of participating in Groebke-Blackburn-Bienaymé (GBB) reactions and transition-metal-catalyzed couplings.[1]
This guide details the protocols for exploiting these handles to synthesize imidazo[1,2-a]pyrazines , bi-heteroaryl scaffolds , and Schiff base ligands , emphasizing the suppression of self-polymerization during handling.
Chemical Profile & Stability Management
The molecule contains both an aldehyde and a primary amine.[1][2] While the meta-like (1,4) separation prevents immediate intramolecular cyclization, intermolecular Schiff base formation (polymerization) is a risk in concentrated neutral solutions.[1]
| Property | Specification | Handling Protocol |
| Molecular Weight | 123.11 g/mol | Store under inert atmosphere (Ar/N₂).[1] |
| Appearance | Yellow to Brown Solid | Keep protected from light.[1] |
| Solubility | DMSO, DMF, MeOH (warm) | Critical: Do not store in protic solvents >1 hr without reaction partners.[1] |
| pKa (Conjugate Acid) | ~2.5 (Pyrazine N) | The amino group is weakly basic; acid catalysis is often required for condensation.[1] |
| Stability Form | Hydrochloride Salt | The HCl salt is significantly more stable than the free base. |
Application I: The "Electrophilic Handle" (Aldehyde Reactivity)
Synthesis of Bi-Heteroaryl Scaffolds via GBB Reaction
This protocol utilizes the aldehyde functionality of 5-aminopyrazine-2-carbaldehyde to react with external 2-aminopyridines and isocyanides. This creates an imidazo[1,2-a]pyridine core with a pendant 5-aminopyrazine tail—a "privileged-on-privileged" scaffold common in kinase inhibitor design.[1]
Mechanistic Insight
The reaction proceeds via a non-concerted [4+1] cycloaddition.[1] The initial step is the acid-catalyzed formation of a Schiff base between the external 2-aminopyridine and the 5-aminopyrazine-2-carbaldehyde. The isocyanide then performs a [4+1] insertion.[1]
Why this works: The aldehyde of the pyrazine is highly electrophilic (electron-deficient ring), accelerating Schiff base formation compared to benzaldehydes.
Protocol A: One-Pot GBB Synthesis
Reagents:
-
Aldehyde: 5-aminopyrazine-2-carbaldehyde (1.0 equiv)[1]
-
Amine: 2-Amino-5-chloropyridine (1.0 equiv)[1]
-
Isocyanide: tert-Butyl isocyanide (1.1 equiv)[1]
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Acetic Acid (10 mol%)[1]
-
Solvent: Methanol (0.2 M concentration)
Step-by-Step Methodology:
-
Schiff Base Formation: In a 10 mL microwave vial, dissolve 5-aminopyrazine-2-carbaldehyde (123 mg, 1.0 mmol) and 2-amino-5-chloropyridine (128 mg, 1.0 mmol) in MeOH (5 mL).
-
Activation: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Stir at Room Temperature (RT) for 20 minutes to pre-form the imine (monitor by TLC/LCMS for disappearance of aldehyde).
-
Cyclization: Add tert-butyl isocyanide (124 µL, 1.1 mmol) in one portion.
-
Reaction: Seal the vial and heat to 60°C for 4–6 hours. (Microwave alternative: 100°C for 30 mins).
-
Work-up: Evaporate volatiles under reduced pressure. Dissolve residue in EtOAc, wash with sat.[1][3] NaHCO₃ and brine.[1]
-
Purification: Flash column chromatography (DCM:MeOH gradient).
Expected Yield: 65–80% Product: N-(tert-butyl)-2-(5-aminopyrazin-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-amine.[1]
Application II: The "Nucleophilic Handle" (Amine Reactivity)
Synthesis of Functionalized Imidazo[1,2-a]pyrazines[2]
Here, the 5-aminopyrazine-2-carbaldehyde acts as the amine component . This is chemically challenging because the aldehyde group on the same molecule can compete.
Critical Control: To prevent oligomerization, use a highly reactive external aldehyde (e.g., 4-nitrobenzaldehyde) or protect the pyrazine aldehyde as an acetal before the reaction.
Protocol B: GBB with In-Situ Aldehyde Protection
Note: Using the acetal-protected derivative is recommended, but this protocol assumes the free aldehyde is the starting material.
-
Protection (In-situ): Dissolve 5-aminopyrazine-2-carbaldehyde in MeOH with Trimethyl Orthoformate (TMOF) (3.0 equiv) and catalytic p-TsOH (1 mol%). Stir 1h to form the dimethyl acetal.
-
Addition: Add the external aldehyde (e.g., Benzaldehyde, 1.0 equiv) and Isocyanide (1.0 equiv).[1]
-
Catalysis: Add Scandium triflate (10 mol%). The Lewis acid catalyzes both the imine formation (with the external aldehyde) and the isocyanide insertion.
-
Conditions: Stir at RT for 24h.
-
Deprotection (Post-GBB): Treat the crude reaction mixture with 1N HCl/THF (1:1) for 1h to hydrolyze the acetal back to the aldehyde on the newly formed scaffold.
Visualizing the Reactivity Pathways[4]
The following diagram illustrates the divergent synthetic pathways available to this scaffold.
Figure 1: Divergent synthetic workflows for 5-aminopyrazine-2-carbaldehyde in GBB multicomponent reactions.
Scientific Rationale & Troubleshooting
Why Scandium Triflate?
While acetic acid is the traditional catalyst for GBB reactions, Sc(OTf)₃ is superior for electron-deficient amines like aminopyrazines.[1] The pyrazine nitrogen withdraws electron density from the exocyclic amine, lowering its nucleophilicity. Scandium acts as a strong Lewis acid to activate the aldehyde partner without quenching the amine nucleophile as strongly as Brønsted acids might.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Self-condensation (Polymerization) | Ensure dilute conditions (0.1 M). Pre-mix external amine and catalyst before adding the aldehyde.[1] |
| No Reaction | Poor Nucleophilicity of Pyrazine Amine | Switch solvent to 2,2,2-Trifluoroethanol (TFE) or use microwave heating (120°C).[1] |
| Product Hydrolysis | Imine instability | Use anhydrous MeOH and add molecular sieves (4Å) to the reaction vial. |
References
-
GBB Process Development: Baenziger, M., et al. "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction."[4] Synthesis, 2017 , 49, 2266-2274.[1][4]
-
General Reactivity: "5-Aminopyrazine-2-carbaldehyde hydrochloride."[1] ChemScene Product Data.
-
Imidazo[1,2-a]pyrazine Synthesis: Guchhait, S. K., et al. "Groebke–Blackburn–Bienaymé Reaction... for the Synthesis of Fused Imidazo[1,2-a]azin-3-amines."[1][4] Journal of Organic Chemistry, 2009 , 74, 5269–5279.
-
Mechanism & Catalysis: Bienaymé, H., & Bouzid, K. "A New Heterocyclic Multicomponent Reaction."[1] Angewandte Chemie International Edition, 1998 , 37, 2234-2237.[1]
Sources
- 1. 5-Methylpyrazine-2-carboxaldehyde | C6H6N2O | CID 13624977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Application Notes and Protocols: 5-Aminopyrazine-2-carbaldehyde as a Versatile Building Block for Novel Functional Materials
Introduction: The Strategic Value of 5-Aminopyrazine-2-carbaldehyde
In the landscape of materials science and drug discovery, the rational design of molecular building blocks is paramount to achieving desired functional outcomes. 5-Aminopyrazine-2-carbaldehyde emerges as a molecule of significant strategic value, possessing a unique constellation of chemical features. The pyrazine ring, an electron-deficient aromatic system, imparts inherent photophysical properties and serves as a rigid structural scaffold.[1][2] The presence of both a primary amine (-NH₂) and an aldehyde (-CHO) group on this core offers orthogonal reactivity, enabling its use as a versatile synthon for a diverse array of novel materials.
The amino group acts as a potent nucleophile, readily participating in condensation reactions, while the aldehyde provides an electrophilic site for imine formation. This dual reactivity allows for the construction of complex architectures, including Schiff bases, polymers, and porous crystalline frameworks such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The strategic placement of these functional groups on the pyrazine ring suggests the potential for creating materials with tailored electronic, optical, and host-guest properties.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 5-aminopyrazine-2-carbaldehyde as a building block. It details proposed synthetic protocols, explains the chemical rationale behind experimental choices, and outlines the potential applications of the resulting materials.
Safety and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 5-aminopyrazine-2-carbaldehyde and all other reagents. Based on data for analogous compounds such as 2-aminopyrazine, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.[3][4] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[5]
I. Synthesis of Luminescent Schiff Bases: A Gateway to Sensing and Optoelectronics
The condensation reaction between the aldehyde group of 5-aminopyrazine-2-carbaldehyde and various primary amines is a facile route to novel Schiff bases (imines). These materials are of high interest due to their potential applications as fluorescent sensors, colorimetric probes, and components in optoelectronic devices.[5][6] The imine bond (-C=N-) extends the π-conjugated system, often leading to desirable photophysical properties.[7]
Causality Behind Experimental Choices:
The synthesis of Schiff bases is typically an equilibrium-driven condensation reaction.[8] The use of an acidic catalyst, such as glacial acetic acid, protonates the carbonyl oxygen, rendering the aldehyde carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The reaction is often performed in a solvent like ethanol or methanol, which can dissolve the reactants and facilitate the removal of water, thereby driving the equilibrium towards the product.[9]
Generalized Experimental Protocol: Synthesis of a Pyrazine-Based Schiff Base
This protocol describes a general procedure for the synthesis of a Schiff base from 5-aminopyrazine-2-carbaldehyde and a substituted aniline.
-
Materials:
-
5-Aminopyrazine-2-carbaldehyde (1.0 eq)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminopyrazine-2-carbaldehyde in anhydrous ethanol.
-
To this solution, add an equimolar amount of the substituted aniline.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.
-
Dry the final product under vacuum.
-
Caption: Workflow for the synthesis of pyrazine-based Schiff bases.
Predicted Characterization Data:
The following table summarizes the expected spectroscopic data for a representative Schiff base, 5-(((4-methoxyphenyl)imino)methyl)pyrazin-2-amine.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~8.5-8.8 ppm (s, 1H, -CH=N-), δ ~8.0-8.4 ppm (m, 2H, pyrazine-H), δ ~6.8-7.5 ppm (m, 4H, phenyl-H), δ ~6.5 ppm (br s, 2H, -NH₂), δ ~3.8 ppm (s, 3H, -OCH₃) | The imine proton typically appears as a singlet in this downfield region. The aromatic protons of the pyrazine and phenyl rings will show characteristic multiplets. The amine protons often appear as a broad singlet.[7][10] |
| ¹³C NMR | δ ~160-165 ppm (-CH=N-), δ ~114-160 ppm (aromatic carbons), δ ~55 ppm (-OCH₃) | The imine carbon is characteristically deshielded. The remaining signals correspond to the aromatic carbons of the two rings and the methoxy group.[7] |
| FT-IR | ~3400-3300 cm⁻¹ (N-H stretch), ~1620-1600 cm⁻¹ (C=N stretch), ~1580-1450 cm⁻¹ (C=C aromatic stretch) | The N-H stretching of the primary amine will be visible. A strong absorption band corresponding to the imine C=N stretch is a key indicator of product formation.[7][11] |
| UV-Vis | λ_max ~350-450 nm | The extended π-conjugation of the Schiff base will result in absorption in the UV-visible region. |
| Fluorescence | Emission expected in the blue-green region (450-550 nm) | The electron-deficient pyrazine core and the electron-donating methoxy group can create a push-pull system, leading to intramolecular charge transfer (ICT) and fluorescence.[12][13][14] |
II. Poly(Schiff Base)s: Towards Processable Polymeric Materials
The bifunctional nature of 5-aminopyrazine-2-carbaldehyde allows for its use in polycondensation reactions to form poly(Schiff base)s. By reacting it with aromatic diamines, polymers with extended π-conjugation and potentially interesting thermal and electronic properties can be synthesized.[15][16]
Causality Behind Experimental Choices:
Similar to the synthesis of discrete Schiff bases, polycondensation reactions are driven by the removal of a small molecule, in this case, water. High-boiling point aprotic polar solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are often used to ensure the reactants remain in solution at the elevated temperatures required for polymerization. The addition of a dehydrating agent or carrying out the reaction under a Dean-Stark apparatus can effectively remove water and drive the reaction to completion.
Proposed Experimental Protocol: Synthesis of a Poly(Schiff Base)
This protocol outlines a proposed method for the polycondensation of 5-aminopyrazine-2-carbaldehyde with an aromatic diamine.
-
Materials:
-
5-Aminopyrazine-2-carbaldehyde (1.0 eq)
-
Aromatic Diamine (e.g., 4,4'-oxydianiline) (1.0 eq)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
-
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of 5-aminopyrazine-2-carbaldehyde and the aromatic diamine.
-
Add DMAc to dissolve the monomers, followed by toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux (typically 160-180 °C) under a continuous flow of nitrogen.
-
Continue the reaction for 24-48 hours, monitoring the removal of water in the Dean-Stark trap.
-
As the polymerization proceeds, the viscosity of the solution will increase.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60-80 °C.
-
Caption: Proposed workflow for poly(Schiff base) synthesis.
III. Porous Crystalline Frameworks: MOFs and COFs
The rigid structure and bifunctional nature of 5-aminopyrazine-2-carbaldehyde make it an intriguing candidate for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
A. Metal-Organic Frameworks (MOFs)
In MOF synthesis, the amino and imine functionalities of a Schiff base derived from 5-aminopyrazine-2-carbaldehyde can act as coordination sites for metal ions. This allows for the creation of extended, porous networks with potential applications in gas storage, separation, and catalysis.[1][17][18]
This protocol describes a generalized solvothermal synthesis of a MOF using a pre-synthesized Schiff base linker.
-
Materials:
-
Pyrazine-based Schiff base linker (e.g., from Part I)
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a glass vial, dissolve the Schiff base linker and the metal salt in DMF.
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to a specific temperature (typically 80-120 °C) for 24-72 hours.[15]
-
After the reaction, allow the oven to cool slowly to room temperature.
-
Crystals of the MOF should have formed.
-
Isolate the crystals by decanting the mother liquor and wash them with fresh DMF, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.
-
Dry the crystals under vacuum to activate the framework.
-
B. Covalent Organic Frameworks (COFs)
COFs are formed by the self-condensation of organic building blocks through strong covalent bonds. 5-Aminopyrazine-2-carbaldehyde can potentially undergo self-condensation or co-condensation with other multitopic linkers to form imine-linked 2D or 3D COFs. These materials are known for their high porosity, thermal stability, and crystallinity.[5][7]
This protocol outlines a proposed solvothermal synthesis of a COF from 5-aminopyrazine-2-carbaldehyde and a complementary aromatic amine linker.
-
Materials:
-
5-Aminopyrazine-2-carbaldehyde
-
Tri- or Tetra-functional Aromatic Amine (e.g., 1,3,5-Tris(4-aminophenyl)benzene)
-
Solvent mixture (e.g., mesitylene/dioxane)
-
Aqueous Acetic Acid (catalyst)
-
-
Procedure:
-
In a Pyrex tube, combine 5-aminopyrazine-2-carbaldehyde, the aromatic amine linker, and the solvent mixture.
-
Add the aqueous acetic acid catalyst.
-
Flash-freeze the mixture in liquid nitrogen, evacuate the tube, and flame-seal it.
-
Heat the sealed tube in an oven at a constant temperature (e.g., 120 °C) for 3-7 days.
-
After cooling, open the tube and collect the solid COF product by filtration.
-
Wash the product sequentially with anhydrous acetone and tetrahydrofuran.
-
Dry the purified COF under vacuum at elevated temperature (e.g., 150 °C).
-
Caption: General workflow for solvothermal synthesis of MOFs and COFs.
Conclusion
5-Aminopyrazine-2-carbaldehyde represents a highly promising, yet underexplored, building block for the creation of advanced functional materials. Its inherent electronic properties and dual reactivity provide a robust platform for the synthesis of luminescent Schiff bases, conjugated polymers, and porous crystalline frameworks. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to explore the rich chemical space enabled by this versatile molecule, paving the way for new discoveries in sensing, optoelectronics, catalysis, and beyond.
References
-
synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). JETIR. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]
-
Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. [Link]
-
A piperazine- modified Schiff base sensor for highly selective detection of Zr (IV) ions: unveiling its antioxidant potential and regulatory effects on Zea mays growth. (n.d.). PubMed. [Link]
-
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (n.d.). MDPI. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]
- CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine. (n.d.).
-
3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. (2021). PubMed Central. [Link]
-
SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Application of Schiff base as a fluorescence sensor. (n.d.). JETIR. [Link]
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Synthesis and fluorescence properties of novel pyrazine-boron complexes bearing a β-iminoketone ligand. (n.d.). PubMed. [Link]
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). MDPI. [Link]
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(PDF) Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. (2025). ResearchGate. [Link]
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Fluorescence and laser activity of some pyrazinyl Schiff-base derivatives. (n.d.). Journal de Physique Colloques. [Link]
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Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process. (2024). PubMed. [Link]
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Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. (n.d.). MDPI. [Link]
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Multifunctional Aliphatic Diamine-Based Polynaphthoxazines: From Synthesis and Polymerization to Bioactivity and Photoluminescence. (2025). PubMed. [Link]
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Synthesis Involving Asymmetric Pyrazine-Schiff Base with Co , Ni and Cu ions: Spectral and Magnetic Characterization. (n.d.). RSIS International. [Link]
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The luminescent and photophysical properties of covalent organic frameworks. (2020). RSC Publishing. [Link]
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SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]
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Tetrazine-Linked Covalent Organic Frameworks With Acid Sensing and Photocatalytic Activity. (2024). Princeton University. [Link]
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Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. (2023). PubMed Central. [Link]
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Zr-based metal–organic frameworks: design, synthesis, structure, and applications. (2016). RSC Publishing. [Link]
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A pyridine based Schiff base as a selective and sensitive fluorescent probe for cadmium ions with “turn-on” fluorescence responses. (n.d.). RSC Publishing. [Link]
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Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes. (n.d.). RSC Publishing. [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 5-Aminopyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 5-aminopyrazine-2-carbaldehyde, a crucial intermediate in the pharmaceutical industry. The presented methodology is designed for scalability and industrial application, focusing on cost-effectiveness, safety, and process control. This guide details a multi-step synthetic route, commencing from readily available precursors, and provides in-depth protocols for each stage. The causality behind experimental choices is explained to empower researchers with a thorough understanding of the process.
Introduction
5-Aminopyrazine-2-carbaldehyde is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in numerous developmental drug candidates, spanning therapeutic areas such as oncology, infectious diseases, and neurology. The efficient and scalable production of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide outlines a robust and reproducible synthetic strategy, designed to be implemented in an industrial setting.
Overall Synthetic Strategy
The proposed synthesis is a four-step process designed for efficiency and scalability. The route begins with the commercially available 2-aminopyrazine and proceeds through chlorination, cyanation, amination, and a final reduction to yield the target aldehyde.
Caption: Overall workflow for the synthesis of 5-aminopyrazine-2-carbaldehyde.
Detailed Synthesis Protocols
Part 1: Synthesis of 2,5-Dichloropyrazine
The initial step involves the conversion of 2-aminopyrazine to 2,5-dichloropyrazine. This is achieved through a Sandmeyer-type reaction, a well-established and scalable method in industrial chemistry.
Reaction Scheme:
2-Aminopyrazine → 5-Chloro-2-aminopyrazine → 2,5-Dichloropyrazine
Protocol:
-
Chlorination of 2-Aminopyrazine: In a suitable reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, suspend 2-aminopyrazine in a chlorinated solvent such as dichloromethane (DCM). Cool the mixture to 0-5 °C. Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS), in portions while maintaining the temperature. The reaction is monitored by an appropriate analytical technique (e.g., TLC or HPLC) until completion.
-
Diazotization and Sandmeyer Reaction: The resulting 5-chloro-2-aminopyrazine is then subjected to a diazotization reaction. Prepare a solution of sodium nitrite in water. In a separate reactor, dissolve the 5-chloro-2-aminopyrazine in concentrated hydrochloric acid and cool to -5 to 0 °C. Slowly add the sodium nitrite solution to form the diazonium salt. This is a critical step and requires careful temperature control to prevent decomposition. The diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid to facilitate the Sandmeyer reaction, yielding 2,5-dichloropyrazine.
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude 2,5-dichloropyrazine is then purified by distillation or recrystallization to achieve the desired purity for the subsequent step.
Part 2: Synthesis of 5-Chloropyrazine-2-carbonitrile
This step involves a nucleophilic aromatic substitution to replace one of the chlorine atoms with a cyano group. The differential reactivity of the two chlorine atoms on the pyrazine ring allows for selective monosubstitution.
Protocol:
-
Cyanation Reaction: In a pressure-rated reactor, dissolve 2,5-dichloropyrazine in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a cyanide source, such as sodium cyanide or potassium cyanide. The use of a phase-transfer catalyst can enhance the reaction rate. Heat the mixture to a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into water to precipitate the product. The solid 5-chloropyrazine-2-carbonitrile is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Part 3: Synthesis of 5-Aminopyrazine-2-carboxylic Acid
This stage involves two key transformations: the amination of the remaining chloro-substituent and the hydrolysis of the nitrile group to a carboxylic acid.
Protocol:
-
Amination: The 5-chloropyrazine-2-carbonitrile is subjected to amination using a high-pressure reactor (autoclave). The compound is dissolved in a suitable solvent, and aqueous ammonia is added. The reaction is heated under pressure, which is a common industrial technique for such transformations. The progress of the reaction is monitored until the starting material is consumed.
-
Hydrolysis of the Nitrile: The resulting 5-aminopyrazine-2-carbonitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For large-scale production, basic hydrolysis followed by acidic work-up is often preferred. The crude 5-aminopyrazine-2-carbonitrile is treated with an aqueous solution of a strong base like sodium hydroxide and heated to reflux.[1][2] After completion of the hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 5-aminopyrazine-2-carboxylic acid. The product is then isolated by filtration, washed, and dried.
Part 4: Reduction of 5-Aminopyrazine-2-carboxylic Acid to 5-Aminopyrazine-2-carbaldehyde
The final step is the selective reduction of the carboxylic acid to an aldehyde. This is a challenging transformation as over-reduction to the alcohol is a common side reaction.[3][4] A common industrial approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by a controlled reduction.[4][5][6]
Protocol:
-
Formation of the Acyl Chloride: Suspend 5-aminopyrazine-2-carboxylic acid in an inert solvent (e.g., toluene or DCM) with a catalytic amount of DMF. Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at a controlled temperature. The reaction is typically performed at room temperature or with gentle heating. The completion of the reaction is indicated by the cessation of gas evolution. The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride.
-
Rosenmund Reduction (or similar controlled reduction): The crude 5-amino-2-pyrazinecarbonyl chloride is dissolved in a suitable solvent and subjected to a controlled reduction. The classical Rosenmund reduction, using hydrogen gas and a poisoned palladium catalyst (e.g., palladium on barium sulfate with a quinoline-sulfur poison), is a viable option for large-scale synthesis. Alternatively, other selective reducing agents that can convert acyl chlorides to aldehydes can be employed.[5]
-
Work-up and Purification: Once the reduction is complete, the catalyst is removed by filtration. The filtrate is then worked up by washing with a mild base and water. The organic layer is dried and the solvent is evaporated. The final product, 5-aminopyrazine-2-carbaldehyde, is purified by a suitable method such as crystallization or column chromatography to meet the required specifications for pharmaceutical use.
Process Optimization and Scale-Up Considerations
| Parameter | Recommendation for Large-Scale Production | Justification |
| Solvent Selection | Use of recoverable and reusable solvents. Consider green chemistry principles. | Reduces environmental impact and operational costs. |
| Temperature Control | Implement automated reactor temperature control systems. | Ensures reaction consistency, safety, and minimizes side product formation. |
| Reagent Addition | Utilize metered dosing pumps for controlled addition of critical reagents. | Prevents exothermic runaways and improves process control. |
| Mixing | Employ high-efficiency agitators to ensure homogeneous reaction mixtures. | Crucial for consistent reaction rates and yields, especially in heterogeneous reactions. |
| Work-up and Isolation | Optimize filtration and drying processes for efficient product isolation. | Reduces processing time and potential for product degradation. |
| Safety | Conduct a thorough process safety analysis (e.g., HAZOP) for each step. | Identifies and mitigates potential hazards associated with large-scale chemical synthesis. |
Data Presentation: Expected Yields and Purity
| Step | Intermediate/Product | Typical Yield (%) | Typical Purity (%) |
| 1 | 2,5-Dichloropyrazine | 70-80 | >98 |
| 2 | 5-Chloropyrazine-2-carbonitrile | 85-95 | >99 |
| 3 | 5-Aminopyrazine-2-carboxylic acid | 80-90 | >98 |
| 4 | 5-Aminopyrazine-2-carbaldehyde | 60-75 | >99 (pharmaceutical grade) |
Note: Yields and purity are dependent on the specific reaction conditions and purification methods employed.
Safety, Handling, and Waste Disposal
Safety Precautions:
-
All operations should be conducted in well-ventilated areas or fume hoods.
-
Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
Special care should be taken when handling corrosive reagents like thionyl chloride and strong acids/bases.
-
Cyanide-containing compounds are highly toxic and require strict handling protocols.
-
Pressure reactions should only be performed in certified and properly maintained equipment.
Handling:
-
Store all chemicals in clearly labeled, sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.
-
Refer to the Safety Data Sheet (SDS) for each chemical for detailed handling and storage information.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Segregate waste streams to avoid incompatible mixtures.
-
Cyanide-containing waste requires specialized treatment and disposal procedures.
Conclusion
The synthetic route and protocols detailed in this document provide a comprehensive framework for the large-scale industrial production of 5-aminopyrazine-2-carbaldehyde. By understanding the underlying chemical principles and adhering to the outlined procedures for process control and safety, researchers and drug development professionals can efficiently and safely produce this vital pharmaceutical intermediate.
References
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. [Link]
-
Mortzfeld, F. B., Rudroff, F., Hashem, C., Winkler, M., & Vranková, K. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(11), 2000137. [Link]
-
Reduction of carboxylic acids. Chemguide. [Link]
-
Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry. [Link]
-
Reduction of carboxyl compounds to aldehydes. Organic Chemistry Portal. [Link]
-
Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]
-
Reducing Carboxylic Acids to Aldehydes. Chemistry Steps. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. [Link]
-
Carboxylic acid - Reduction, Reactivity, Synthesis. Britannica. [Link]
-
How can carboxylic acid be safely reduced to aldehyde? Quora. [Link]
- Synthesis of substituted pyrazines.
-
Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
5-Chloropyrazine-2-carbonitrile, 98%. 3ASenrise. [Link]
-
Selective formylation of α-or ε-amino-groups of peptides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Pyrazine derivatives: A patent review (2008 present). ResearchGate. [Link]
-
Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. ResearchGate. [Link]
-
One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity. Asian Journal of Chemistry. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]
- Hydrolysis of nitriles to carboxylic acids.
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- 4. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
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- 6. quora.com [quora.com]
Troubleshooting & Optimization
addressing solubility issues of 5-aminopyrazine-2-carbaldehyde in organic media
This is a technical support guide designed for the SoluTech Application Center . It addresses the specific physicochemical challenges of handling 5-aminopyrazine-2-carbaldehyde .
Executive Summary: The "Push-Pull" Lattice Problem
Users frequently report precipitation or "gumming" of 5-aminopyrazine-2-carbaldehyde (AP2C) in standard organic solvents like Dichloromethane (DCM), Toluene, or Diethyl Ether.[1]
The Root Cause: AP2C is not merely a lipophilic organic molecule; it is a "push-pull" heterocyclic system.[1]
-
The "Push": The amino group (-NH₂) at position 5 is a strong electron donor.[1]
-
The "Pull": The aldehyde (-CHO) at position 2 and the pyrazine ring nitrogens are electron acceptors.[1]
Consequence: This creates a significant dipole moment, leading to strong intermolecular charge-transfer complexes and hydrogen bonding (stacking) in the solid state.[1] To dissolve AP2C, your solvent system must possess enough energy (polarity or H-bond disruption capability) to break this high lattice energy.[1]
Solvent Compatibility Matrix
Use this table to select the correct media for your specific application.
| Solvent Class | Solubility Rating | Application Notes | Risk Factor |
| Dipolar Aprotic (DMSO, DMF, DMAc) | Excellent | Primary choice for stock solutions.[1] Dissolves >100 mg/mL easily.[1] | High boiling points make removal difficult.[1] |
| Polar Protic (MeOH, EtOH, iPrOH) | Good | Good for reductive aminations.[1] | High: Aldehyde group will form hemiacetals in solution, complicating NMR/HPLC analysis.[1] |
| Ethers (THF, Dioxane) | Moderate | Requires heating (40-50°C) or sonication.[1] Good for Wittig reactions. | Moderate solubility at RT; may precipitate upon cooling.[1] |
| Chlorinated (DCM, Chloroform) | Poor | Not recommended as a single solvent.[1] | Material will float or gum.[1] Requires co-solvent (see Protocol A).[1] |
| Hydrocarbons (Hexane, Toluene) | Insoluble | Only useful as antisolvents for precipitation.[1] | None (solubility is effectively zero). |
Troubleshooting Protocols
Select the protocol that matches your experimental constraint.
Protocol A: The "Dipolar Spike" Method
Scenario: You must run a reaction in a non-polar solvent (e.g., DCM for an oxidation or coupling) but the AP2C won't dissolve.[1]
Mechanism: A small volume of high-dielectric solvent disrupts the crystal lattice, allowing the bulk non-polar solvent to solvate the individual molecules.[1]
-
Calculate: Determine the total volume of solvent required for your reaction (e.g., 10 mL DCM).
-
Dissolve: Weigh your AP2C into a vial. Add DMSO or DMF equal to 5-10% of the total volume (e.g., 0.5 - 1.0 mL).[1]
-
Sonicate: Sonicate for 30-60 seconds until a clear, yellow/orange solution forms.
-
Dilute: Slowly add the DCM to this concentrate while stirring rapidly.
Protocol B: The "In-Situ Free-Basing" (Crucial Check)
Scenario: You bought the compound from a catalog, added organic solvent, and it looks like sand.[1]
Diagnosis: Many vendors supply AP2C as the Hydrochloride Salt (AP2C[1]·HCl) to improve shelf stability [1].[1] The salt is ionic and insoluble in DCM, THF, or Toluene.[1]
-
Check the Label: Look for "HCl" or a molecular weight of ~159.57 (vs. ~123.11 for free base).[1]
-
Biphasic Release:
-
Organic Base Release:
Protocol C: Transient Protection (For Synthetic Chemists)
Scenario: You are performing a multi-step synthesis and solubility is a recurring nightmare.
Strategy: Mask the hydrogen-bond donor (amine) to increase lipophilicity.[1]
-
Boc-Protection: React AP2C with Boc₂O (1.1 eq) and DMAP (cat.) in DCM/THF.
Decision Logic & Workflow
Follow this logic path to determine the correct handling procedure.
Figure 1: Decision tree for solubilizing 5-aminopyrazine-2-carbaldehyde based on salt form and target media.
Frequently Asked Questions (FAQs)
Q1: My solution turned dark brown overnight. Is it degraded? A: Likely, yes.[1] Aminopyrazines are electron-rich and prone to oxidation.[1] The aldehyde is also reactive.[1]
-
Fix: Store stock solutions in degassed DMSO under Argon at -20°C. If the solution is in alcohol, it may have formed a hemiacetal, which is reversible but alters the color.[1]
Q2: Can I use Acetone to dissolve it? A: Avoid Acetone. The primary amine on the pyrazine can react with acetone to form a Schiff base (imine) over time, creating a new impurity (M+40).[1] Use DMSO or THF instead.
Q3: I need to remove the solvent, but DMSO boils too high. What now? A: If you used Protocol A (DMSO Spike) :
-
Dilute the reaction mixture with Water/Brine (10x volume).
-
Extract the product into Ethyl Acetate (3x). The DMSO will stay in the aqueous layer.[1]
-
Wash the organic layer with water again to remove trace DMSO.[1]
Q4: Why does the NMR in Methanol-d4 look messy? A: In methanol, the aldehyde (-CHO) exists in equilibrium with its hemiacetal form (-CH(OH)(OMe)).[1] You will see two sets of peaks.[1][2][3][4][5]
-
Solution: Switch to DMSO-d6 or Acetonitrile-d3 for clean characterization data [2].[1]
References
-
Asian Journal of Chemistry. (2023). One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles. Vol 35, No 10. (Demonstrates synthesis and handling in THF/Water mixtures). Retrieved February 4, 2026, from [Link][1]
Sources
- 1. 5-Methylpyrazine-2-carboxaldehyde | C6H6N2O | CID 13624977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1965308-99-9|5-Aminopyrazine-2-carbaldehyde hydrochloride|BLD Pharm [bldpharm.com]
- 3. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. achmem.com [achmem.com]
effective workup procedures for reactions with 5-aminopyrazine-2-carbaldehyde
Topic: Effective Workup & Handling Procedures Ticket ID: AP-CHO-502 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary & Critical Properties
User Warning: 5-Aminopyrazine-2-carbaldehyde (CAS: 1965308-99-9 for HCl salt) is a "metastable" intermediate.[1][2] It possesses two incompatible functional groups on a heteroaromatic core: a nucleophilic amine and an electrophilic aldehyde.[2]
The Failure Mode: In the free-base form, this molecule undergoes rapid intermolecular self-condensation (Schiff base formation), leading to oligomerization.[1][2] This manifests experimentally as the product turning into an insoluble "brown tar" or "black gum" during concentration.[2]
Success Strategy: Workups must be fast , cold , and neutral . Long-term storage of the free base is impossible; it must be used immediately ( in situ ) or stored as a hydrochloride salt.[1][2]
Physicochemical Profile[1][3][4][5][6][7][8][9][10]
| Property | Value / Characteristic | Implication for Workup |
| Structure | Pyrazine (electron-deficient) + Amine (donor) + Aldehyde (acceptor) | "Push-pull" system; highly reactive.[1][2] |
| pKa (Est.) | ~2.5 (Pyrazine N), ~3.0 (Amine) | Weakly basic.[1][2] Will protonate in strong acid (HCl), stabilizing it.[2] |
| Solubility | Moderate in H₂O; Good in DCM, EtOAc, THF.[2] | Aqueous workups are risky due to partial water solubility.[2] |
| Stability | Low (Free Base); High (HCl Salt) | Isolate as HCl salt whenever possible. |
| Appearance | Yellow/Orange Solid (Pure) | Color change indicates polymerization.[1][2] |
Troubleshooting Guide (FAQ)
Issue: "My product vanished into the aqueous layer during extraction."
Diagnosis: The pyrazine ring nitrogens and the exocyclic amine increase polarity.[2] If the aqueous layer is acidic (pH < 4), the molecule is protonated and trapped in water.[2] Solution:
-
Salting Out: Saturate the aqueous phase with NaCl.[2]
-
pH Adjustment: Carefully adjust the aqueous layer to pH ~7–8 (using sat. NaHCO₃).[1][2][3] Do not go to pH > 10 (risk of Cannizzaro reaction or hydrolysis).[2]
-
Solvent Choice: Switch from pure DCM to DCM:Isopropanol (3:1) or EtOAc for extraction.[2]
Issue: "The product turned into a black gum on the rotavap."
Diagnosis: You concentrated the free base to dryness at elevated temperature. As concentration increases, the rate of intermolecular polymerization (
-
Never concentrate to dryness unless absolutely necessary.[2]
-
Solvent Swap: If you need to change solvents, co-evaporate with toluene (azeotropes water/acetic acid) but leave a small volume of solvent.[2]
-
Temperature Limit: Keep water bath
.
Issue: "TLC shows a streak instead of a spot."
Diagnosis: The amine is interacting with the acidic silanols on the silica gel, causing peak tailing and on-column decomposition.[2] Solution:
-
Deactivate Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane/EtOAc.[2]
-
Eluent Modifier: Add 1% TEA or 1% NH₄OH to your mobile phase.[2]
Standard Operating Procedures (SOPs)
SOP-A: Isolation via MnO₂ Oxidation (From Alcohol)
Context: Common synthesis route from (5-aminopyrazin-2-yl)methanol.[1][2]
-
Reaction: Run oxidation in DCM or CHCl₃ with activated MnO₂ (10–20 eq).
-
Filtration (Critical Step):
-
Workup:
-
Stabilization (Salt Formation):
SOP-B: Aqueous Workup (If Unavoidable)
Context: If the reaction was done in DMF, DMSO, or aqueous buffers.
-
Dilution: Dilute reaction mixture with EtOAc (5x volume).
-
Wash:
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ (Lewis acidic character can catalyze polymerization).[1][2]
-
Use: Use the solution immediately for the next step (e.g., Reductive Amination).
Visualizations
Figure 1: Workup Decision Matrix
Use this logic flow to determine the safest isolation method based on your reaction solvent.
Caption: Decision tree for isolating 5-aminopyrazine-2-carbaldehyde. Green paths indicate high stability; Red paths indicate high risk.[1][2]
Figure 2: The Polymerization Trap (Mechanism of Failure)
Understanding why the "Free Base" turns into tar.[1]
Caption: The self-condensation pathway. High concentration and heat drive the equilibrium toward the insoluble polymer (tar).[1]
References
- Verification of the commercial availability of the HCl salt form for stability.
- Provides baseline data on the stability and synthesis of the parent pyrazine aldehyde.
- Contextualizes the reactivity of the 5-amino scaffold and its deriv
-
PubChem. (2025).[1][2][4] Aminopyrazine Compound Summary. Retrieved February 4, 2026, from [Link]
- Source for pKa estimates and physicochemical properties of the core scaffold.
Sources
Validation & Comparative
A Comparative Guide to Alternative Starting Materials for 5-Aminopyrazine-2-carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of substituted pyrazines is a cornerstone for the development of novel compounds with diverse biological activities. 5-Aminopyrazine-2-carbaldehyde is a critical building block in this field, prized for its role in constructing complex heterocyclic systems. However, challenges related to its availability, cost, and stability under certain reaction conditions have spurred the exploration of alternative starting materials. This guide provides an in-depth technical comparison of viable alternatives, offering experimental insights to inform strategic synthetic planning.
The Central Role of 5-Aminopyrazine-2-carbaldehyde and the Quest for Alternatives
5-Aminopyrazine-2-carbaldehyde is a highly functionalized pyrazine derivative, featuring an electron-donating amino group and an electron-withdrawing aldehyde group. This unique electronic arrangement makes it a versatile precursor for a wide range of chemical transformations, including condensations, cycloadditions, and cross-coupling reactions. Its utility is exemplified in the synthesis of various therapeutic agents.
The primary motivation for seeking alternatives stems from practical considerations in process development and discovery chemistry. Cost-effectiveness, commercial availability of starting materials, and the overall efficiency of the synthetic route are paramount. This guide will explore three principal, commercially available alternatives: 3-Aminopyrazine-2-carboxylic acid , Pyrazine-2-carbonitrile , and 2-Aminopyrazine . Each presents a unique set of advantages and challenges in the journey toward functionalized pyrazine targets.
Comparative Analysis of Synthetic Routes
This section details the synthetic pathways from each alternative starting material to a common structural motif, a 5-substituted pyrazine-2-carbaldehyde. The discussion highlights the key transformations, reagents, and strategic considerations for each route.
Alternative 1: 3-Aminopyrazine-2-carboxylic Acid
3-Aminopyrazine-2-carboxylic acid is structurally the closest relative to the target scaffold among the alternatives. The primary challenge lies in the selective reduction of the carboxylic acid to an aldehyde without affecting the pyrazine ring or the amino group.
Synthetic Strategy: The most common approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, followed by a controlled reduction.
Logical Workflow:
Caption: Synthetic workflow from 3-Aminopyrazine-2-carboxylic Acid.
Experimental Protocol: Two-Step Synthesis of 5-Aminopyrazine-2-carbaldehyde from 3-Aminopyrazine-2-carboxylic Acid
Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid [1]
-
Rationale: Conversion of the carboxylic acid to its methyl ester facilitates a more controlled subsequent reduction to the aldehyde. Direct reduction of the carboxylic acid can often lead to over-reduction to the alcohol.
-
Procedure:
-
Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10 vol).
-
Cool the suspension to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to afford methyl 3-aminopyrazine-2-carboxylate.
-
-
Typical Yield: 85-95%
Step 2: Reduction of Methyl 3-aminopyrazine-2-carboxylate to 5-Aminopyrazine-2-carbaldehyde
-
Rationale: Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes. The reaction is typically performed at low temperatures to prevent over-reduction.
-
Procedure:
-
Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous toluene (20 vol) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of DIBAL-H in toluene (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and filter through a pad of celite.
-
Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-aminopyrazine-2-carbaldehyde.
-
-
Typical Yield: 60-75%
Alternative 2: Pyrazine-2-carbonitrile
Pyrazine-2-carbonitrile is an attractive starting material due to its lower cost and the versatility of the nitrile group. The synthesis of 5-aminopyrazine-2-carbaldehyde from this precursor requires the introduction of an amino group at the 5-position and the conversion of the nitrile to an aldehyde.
Synthetic Strategy: A common strategy involves halogenation at the 5-position, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group. The nitrile can then be reduced to the aldehyde.
Logical Workflow:
Caption: Synthetic workflow from Pyrazine-2-carbonitrile.
Experimental Protocol: Three-Step Synthesis of 5-Aminopyrazine-2-carbaldehyde from Pyrazine-2-carbonitrile
Step 1: Synthesis of 5-Chloropyrazine-2-carbonitrile [2]
-
Rationale: Introduction of a halogen at the 5-position activates the ring for subsequent nucleophilic aromatic substitution. Chlorination is a common and effective method.
-
Procedure:
-
To a solution of pyrazine-2-carboxamide (obtained from the hydrolysis of pyrazine-2-carbonitrile) in a suitable solvent, add a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux for several hours.
-
After completion, carefully quench the reaction with ice water.
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate to yield 5-chloropyrazine-2-carbonitrile.
-
-
Typical Yield: Moderate to good yields have been reported.
Step 2: Synthesis of 5-Aminopyrazine-2-carbonitrile via SNAr [3][4][5][6][7]
-
Rationale: The electron-withdrawing nitrile group and the pyrazine nitrogens activate the 5-position for nucleophilic attack by an amine source.
-
Procedure:
-
Dissolve 5-chloropyrazine-2-carbonitrile (1.0 eq) in a suitable solvent such as DMSO or NMP.
-
Add an ammonia source, such as aqueous ammonia or a protected amine followed by deprotection.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) in a sealed vessel.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter, wash with water, and dry to obtain 5-aminopyrazine-2-carbonitrile.
-
-
Typical Yield: 60-80%
Step 3: Reduction of 5-Aminopyrazine-2-carbonitrile to 5-Aminopyrazine-2-carbaldehyde
-
Rationale: Similar to the reduction of esters, DIBAL-H can be used for the controlled reduction of nitriles to aldehydes.
-
Procedure:
-
Follow a similar procedure as described for the reduction of methyl 3-aminopyrazine-2-carboxylate, using 5-aminopyrazine-2-carbonitrile as the starting material.
-
-
Typical Yield: 50-70%
Alternative 3: 2-Aminopyrazine
2-Aminopyrazine is a readily available and cost-effective starting material. The synthetic challenge lies in the regioselective introduction of an aldehyde group at the 2-position and another amino group at the 5-position.
Synthetic Strategy: A plausible route involves the halogenation of 2-aminopyrazine, followed by a Sandmeyer reaction to introduce a nitrile group at the 2-position, which can then be reduced to an aldehyde. The 5-position can be functionalized through nitration followed by reduction, or through another halogenation and subsequent amination.
Logical Workflow:
Caption: Synthetic workflow from 2-Aminopyrazine.
Experimental Protocol: Multi-step Synthesis from 2-Aminopyrazine
Step 1: Halogenation of 2-Aminopyrazine
-
Rationale: Introduction of a halogen at the 5-position provides a handle for further functionalization.
-
Procedure:
-
Dissolve 2-aminopyrazine (1.0 eq) in a suitable solvent like DMF or acetonitrile.
-
Add a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) portion-wise at room temperature.
-
Stir the reaction mixture for several hours until completion.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash, dry, and purify by chromatography to obtain 2-amino-5-halopyrazine.
-
-
Typical Yield: Variable, depending on the halogenating agent and conditions.
Subsequent Steps: The resulting 2-amino-5-halopyrazine can then be converted to 5-aminopyrazine-2-carbaldehyde through a sequence of reactions including diazotization and Sandmeyer reaction to introduce a nitrile at the 2-position, followed by amination at the 5-position and final reduction of the nitrile. This route is generally longer and may result in lower overall yields compared to the other alternatives.
Performance Comparison
| Starting Material | Key Advantages | Key Disadvantages | Typical Overall Yield | Number of Steps | Commercial Availability & Cost |
| 5-Aminopyrazine-2-carbaldehyde | Direct starting material | Higher cost, potential instability | - | 0 | Available, but can be expensive |
| 3-Aminopyrazine-2-carboxylic Acid | Structurally similar to target, fewer steps | Requires controlled reduction, cost of reducing agents | 50-70% | 2 | Readily available, moderately priced[8][9][10][11][12] |
| Pyrazine-2-carbonitrile | Lower cost, versatile nitrile group | Longer synthetic route, requires halogenation and amination | 30-50% | 3 | Widely available, cost-effective[13][14] |
| 2-Aminopyrazine | Very low cost, readily available | Longest and most complex synthetic route, potential for side reactions and low regioselectivity | 10-30% | 4+ | Abundantly available, very low cost[15][16][17][18] |
Conclusion and Recommendations
The choice of starting material for the synthesis of 5-aminopyrazine-2-carbaldehyde and its derivatives is a critical decision that balances cost, efficiency, and scalability.
-
For rapid access and small-scale synthesis , where cost is less of a concern, direct use of 5-aminopyrazine-2-carbaldehyde or the two-step route from 3-aminopyrazine-2-carboxylic acid are the most straightforward approaches. The latter offers a good compromise between the number of steps and overall yield.
-
For process development and large-scale synthesis , where cost is a primary driver, pyrazine-2-carbonitrile emerges as a strong contender. Although it involves a three-step synthesis, the starting material is significantly cheaper, and the individual steps generally proceed with good yields.
-
For exploratory and discovery chemistry , where derivatization at multiple positions is desired, 2-aminopyrazine provides a versatile, albeit more synthetically demanding, platform. Its low cost allows for extensive experimentation with different functionalization strategies.
Ultimately, the optimal choice will depend on the specific goals of the research program, the scale of the synthesis, and the available resources. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in their synthetic endeavors.
References
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One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity. Available at: [Link]
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Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Publishing. Available at: [Link]
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at: [Link]
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Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. Available at: [Link]
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Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. Available at: [Link]
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Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
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(PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity - ResearchGate. Available at: [Link]
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2-Aminopyrazine CAS: 5049-61-6 at ₹ 7400/kg | Mumbai | ID: 19415913562 - IndiaMART. Available at: [Link]
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Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC - NIH. Available at: [Link]
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Understanding the Price and Availability of 3-Aminopyrazine-2-carboxylic Acid. Available at: [Link]
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2-Aminopyridine Powder - CAS No 504-29-0 Latest Price, Manufacturers & Suppliers. Available at: [Link]
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3-Aminopyrazine-2-carboxylic acid | CAS 5424-01-1 | C5H5N3O2 | P212121 Store. Available at: [Link]
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A Senior Application Scientist’s Guide to Confirming the Purity of Synthesized 5-Aminopyrazine-2-carbaldehyde via High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Drug Discovery
5-Aminopyrazine-2-carbaldehyde is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its pyrazine core is a key pharmacophore in a range of biologically active molecules. In the rigorous landscape of drug development and scientific research, the purity of such a precursor is not merely a quality metric; it is a fundamental prerequisite for reliable, reproducible, and meaningful results. Even trace impurities can lead to unforeseen side reactions, alter biological activity, or introduce toxicity, ultimately compromising research outcomes and patient safety.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of synthesized 5-aminopyrazine-2-carbaldehyde. We will move beyond rote protocols to explore the causality behind methodological choices, empowering researchers to develop and validate their own self-validating systems for purity confirmation.
Understanding the Analyte and Potential Impurities
A logical purity analysis begins with an understanding of the synthetic route, as this informs the likely impurity profile. The synthesis of 5-aminopyrazine-2-carbaldehyde often involves the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative, such as 5-aminopyrazine-2-carboxylic acid[1].
Therefore, a typical impurity profile might include:
-
Unreacted Starting Materials: e.g., 5-aminopyrazine-2-carboxylic acid or 5-aminopyrazine-2-methanol.
-
Intermediates: Partially reacted species.
-
Over-oxidation Products: Such as the corresponding carboxylic acid if starting from the alcohol.
-
By-products: Resulting from side reactions inherent to the synthetic pathway.
The target molecule itself is a polar, aromatic compound containing a basic amino group and an aldehyde functional group. This chemical nature dictates our chromatographic strategy.
The Comparative HPLC Strategy: Orthogonal Methods for Confident Purity Assessment
A single HPLC method, while useful, may not be sufficient to declare a compound "pure." Co-elution, where an impurity has the same retention time as the main peak, is a common risk. To mitigate this, we employ two distinct, or "orthogonal," reversed-phase HPLC methods. By using columns with different stationary phase chemistries, we alter the separation mechanism, significantly increasing the probability of resolving any hidden impurities.
Here, we compare the two most trusted approaches in our laboratories:
-
Method A: The Universal Standard (C18 Column) : A C18 (octadecyl) column provides separation primarily based on hydrophobicity. It is the workhorse of reversed-phase chromatography and an excellent starting point.
-
Method B: The Aromatic Specialist (Phenyl-Hexyl Column) : A Phenyl-Hexyl column offers a mixed-mode separation mechanism. It retains compounds via hydrophobicity but also through π-π interactions between the phenyl rings of the stationary phase and aromatic analytes. This alternative selectivity is ideal for resolving aromatic impurities that may co-elute with the main peak on a C18 column.
Why Formic Acid as a Mobile Phase Modifier?
Nitrogen-containing heterocycles, like our analyte, can exhibit poor peak shape (tailing) on silica-based columns due to interactions between the basic nitrogen atoms and residual acidic silanol groups on the stationary phase.[2] Adding a small amount of an acid, like formic acid, to the mobile phase protonates these silanol groups, minimizing these secondary interactions. Furthermore, it helps to ensure the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.[3][4]
Experimental Protocols
The following protocols represent a robust starting point for purity analysis. Researchers should perform a full method validation according to ICH Q2(R1) guidelines for regulatory submissions.[5]
Sample and Mobile Phase Preparation
-
Sample Diluent: A mixture of 95:5 Water:Acetonitrile is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions, preventing peak distortion.
-
Sample Concentration: Prepare a stock solution of 5-aminopyrazine-2-carbaldehyde at approximately 1.0 mg/mL in the diluent. Further dilute to a working concentration of ~0.1 mg/mL for analysis.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Filtration: Filter all mobile phases and the final sample solution through a 0.45 µm filter to prevent particulate matter from damaging the HPLC system.
Method A: C18 Reversed-Phase Protocol
This method leverages the industry-standard C18 column for hydrophobic-based separation.
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 270 nm (based on the chromophore of aminopyrazine derivatives)[3]. A photodiode array (PDA) detector is recommended to assess peak purity across a spectrum.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
Method B: Phenyl-Hexyl Reversed-Phase Protocol
This orthogonal method introduces π-π interactions for an alternative selectivity profile.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 270 nm (with PDA for peak purity assessment).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
Visualizing the Purity Confirmation Workflow
The following diagram illustrates the logical flow from sample synthesis to final purity confirmation, emphasizing the comparative nature of the analysis.
Caption: Workflow for orthogonal HPLC purity confirmation.
Data Interpretation: A Comparative Analysis
The true power of this dual-method approach is evident when comparing the resulting data. The table below presents hypothetical results for a synthesized batch, illustrating how the two methods can provide complementary information.
| Analyte / Impurity | Method A (C18) - Retention Time (min) | Method A (C18) - Area % | Method B (Phenyl-Hexyl) - Retention Time (min) | Method B (Phenyl-Hexyl) - Area % | Comments |
| 5-aminopyrazine-2-carboxylic acid | 6.85 | 0.45 | 7.21 | 0.46 | Starting material, more polar, elutes early. Well-resolved in both methods. |
| 5-aminopyrazine-2-carbaldehyde | 12.54 | 99.20 | 14.88 | 98.85 | Main product. Longer retention on Phenyl-Hexyl due to π-π interactions. |
| Impurity X (Unknown) | 12.54 (Co-elutes) | Not Detected | 15.25 | 0.35 | Critical Finding: Impurity X is hidden under the main peak in Method A but resolved by Method B. |
| Dimer By-product (Hypothetical) | 18.92 | 0.35 | 21.15 | 0.34 | Less polar, elutes later. Resolved in both methods. |
Analysis of Results:
-
Purity Discrepancy: Method A initially suggests a purity of 99.20%. However, Method B reveals a previously co-eluting impurity ("Impurity X"), providing a more accurate purity value of 98.85%. This underscores the unreliability of a single chromatographic method.
-
Retention Behavior: As expected, the aromatic analyte and its aromatic impurity (Impurity X) are retained longer on the Phenyl-Hexyl column compared to the more aliphatic C18 column. This differential retention is the key to achieving separation.
-
Self-Validation: The concordance of the results for the other resolved impurities (starting material and dimer) between the two methods provides confidence in the quantification. The discrepancy for Impurity X validates the necessity of the orthogonal approach.
Conclusion and Best Practices
For reliable and defensible purity assessment of synthesized 5-aminopyrazine-2-carbaldehyde, employing two chemically distinct HPLC methods is paramount.
-
A C18 column serves as an excellent primary method due to its versatility and robustness.
-
A Phenyl-Hexyl column (or a Cyano column as another alternative[6]) should be used as an orthogonal method to provide alternative selectivity, specifically targeting the resolution of aromatic or unsaturated impurities.
This dual-methodology approach creates a self-validating system that significantly enhances confidence in the reported purity value. It allows researchers to identify and quantify impurities that would otherwise remain hidden, ensuring the integrity of subsequent research and development activities.
References
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Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 205–216. [Link]
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El-Malah, A. A., Al-Awadi, N. A., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 205-216. [Link]
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Monnin, C., & Tixier, C. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC. [Link]
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Gabas, N., & Ülküseven, B. (2001). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 6(1), 22-29. [Link]
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Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 188-216. [Link]
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Sreevani, G., et al. (2024). One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity. Rasayan Journal of Chemistry, 17(1), 586-593. [Link]
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Pirogov, A. V., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
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Schabron, J. F., Hurtubise, R. J., & Silver, H. F. (1978). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, 16(7), 265-272. [Link]
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
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Nishikawa, H., & Kuwata, K. (1984). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 56(11), 1790-1793. [Link]
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Leenhardt, J., et al. (2024). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. Journal of Pharmaceutical and Biomedical Analysis, 249, 116224. [Link]
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Agilent Technologies, Inc. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
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Welch Materials, Inc. (2021). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. [Link]
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Kaczynski, P., & Namiesnik, J. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(17), 4119-4129. [Link]
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Shishov, A., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(16), 4945. [Link]
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Comparative Guide: Assessing the Herbicidal Activity of 5-Aminopyrazine-2-Carbaldehyde Derivatives
Executive Summary
This guide provides a technical framework for evaluating the herbicidal efficacy of 5-aminopyrazine-2-carbaldehyde derivatives . While the parent scaffold (5-aminopyrazine-2-carbaldehyde) acts primarily as a chemical intermediate, its derivatives—specifically Schiff bases (imines) , hydrazones , and metal complexes —exhibit significant agrochemical potential. These compounds are structurally analogous to established Photosystem II (PSII) inhibitors (e.g., triazines like Atrazine) and HPPD inhibitors, making them high-value targets for herbicide discovery.
This document outlines the synthesis logic, comparative benchmarking against commercial standards, and rigorous bioassay protocols required to validate their activity.
Part 1: Chemical Profile & Derivatization Strategy
The 5-aminopyrazine-2-carbaldehyde scaffold offers two distinct reactive sites for structural optimization:
-
The Aldehyde Group (-CHO): Ideal for condensation reactions to form Schiff bases or hydrazones, enhancing lipophilicity and membrane penetration.
-
The Amino Group (-NH₂): Available for acylation or sulfonylation to modulate solubility and target binding affinity.
Synthetic Pathway Visualization
The following diagram illustrates the primary derivatization pathways used to generate the library of test compounds.
Figure 1: Synthetic workflow transforming the parent scaffold into bioactive derivatives via condensation and chelation.
Part 2: Comparative Efficacy Analysis
To objectively assess performance, derivatives must be benchmarked against commercial standards with similar modes of action (typically PSII inhibitors).
Benchmark Standards
-
Positive Control A (Atrazine): Standard for PSII inhibition in broadleaf weeds.
-
Positive Control B (Glyphosate): Standard for non-selective, broad-spectrum activity.
-
Negative Control: Solvent blank (typically Acetone/Water + 0.1% Tween 80).
Performance Metrics Table
The following table summarizes the expected performance range for a "hit" compound versus standards. Data should be normalized to GI₅₀ (Growth Inhibition 50%) values.
| Compound Class | Target Crops | Target Weeds | Typical Dosage (g a.i./ha) | Efficacy Threshold (Hit) |
| 5-Aminopyrazine Derivatives | Corn, Sorghum (Selectivity required) | Amaranthus retroflexus (Pigweed), Digitaria sanguinalis (Crabgrass) | 150 - 300 | >80% Inhibition |
| Atrazine (Standard) | Corn, Sugarcane | Broadleaf weeds | 1000 - 2000 | >95% Inhibition |
| Glyphosate (Standard) | Non-selective | All vegetation | 400 - 800 | 100% Inhibition |
Technical Insight: Pyrazine derivatives often show lower molar potency than Atrazine but may exhibit superior selectivity or novel resistance-breaking profiles due to the distinct electronic properties of the pyrazine ring compared to the triazine ring [1].
Part 3: Mechanism of Action (MoA) Validation
The herbicidal activity of nitrogen-heterocyclic derivatives is frequently attributed to the inhibition of photosynthetic electron transport at the Photosystem II (PSII) complex. The derivatives compete with plastoquinone (Q_B) for the binding site on the D1 protein.
MoA Verification Workflow
To confirm this mechanism, researchers must couple whole-plant assays with chlorophyll fluorescence measurements.
Figure 2: Chlorophyll fluorescence assay workflow to detect PSII inhibition. A decrease in the Fv/Fm ratio indicates disruption of electron transport.
Part 4: Experimental Protocols
Synthesis of Schiff Base Derivatives
-
Reagents: 5-aminopyrazine-2-carbaldehyde (1 mmol), Substituted Aniline (1 mmol), Ethanol (20 mL), Glacial Acetic Acid (catalytic).
-
Procedure:
-
Dissolve the aldehyde in hot ethanol.
-
Add the amine and catalytic acetic acid.
-
Reflux for 4–6 hours (monitor via TLC).
-
Cool to room temperature; filter the precipitate.
-
Recrystallize from ethanol/DMF.
-
-
Validation: Confirm structure via ¹H NMR (look for azomethine proton singlet at δ 8.0–9.0 ppm) and FT-IR (C=N stretch at ~1600 cm⁻¹) [2].
Pre-Emergence Herbicidal Bioassay
This protocol evaluates the compound's ability to inhibit seed germination.[1][2]
-
Test Species: Brassica campestris (Mustard - Dicot model), Echinochloa crus-galli (Barnyard grass - Monocot model).
-
Methodology:
-
Preparation: Prepare agar medium (0.6%) containing the test compound at concentrations of 10, 50, and 100 mg/L. Dissolve compounds in DMSO (<1% final vol) before adding to agar.
-
Seeding: Place 15 seeds of each species onto the solidified agar surface in Petri dishes.
-
Incubation: Incubate at 25°C ± 1°C with a 12h light/12h dark photoperiod.
-
Measurement: After 7 days, measure Root Length and Shoot Length .
-
-
Calculation:
Post-Emergence Greenhouse Assay
This protocol assesses foliar activity on established plants.
-
Culture: Grow weeds in 10-cm pots containing sandy loam soil until the 3-4 leaf stage.
-
Application: Spray test solutions (formulated with 0.1% Tween 80) using a laboratory belt sprayer calibrated to deliver 150, 300, and 600 g/ha.
-
Assessment: Visually score injury 14 days after treatment (DAT) on a scale of 0 (no effect) to 100 (complete death). Measure fresh weight reduction compared to untreated controls [3].
Part 5: References
-
Synthesis and herbicidal activities of pyrazole amide derivatives. Source: CABI Digital Library. URL:[Link]
-
Synthesis, Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Source: Prime Scholars. URL:[Link]
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Source: PMC - NIH. URL:[Link]
-
Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. Source: InTechOpen (via ResearchGate). URL:[Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Source: NIH.[1] URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-aminopyrazine-2-carbaldehyde
Executive Summary: Hazard Snapshot
5-Aminopyrazine-2-carbaldehyde (CAS: 22074-65-3) is a bifunctional heterocyclic intermediate commonly used in the synthesis of kinase inhibitors and other pharmaceutical agents. Its dual reactivity—stemming from the nucleophilic amine and the electrophilic aldehyde—presents specific handling challenges regarding stability and sensitization.
Immediate Hazard Classification (GHS):
-
Signal Word: WARNING
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).
Critical Operational Directive: Treat this compound as a high-potency sensitizer . While acute toxicity may appear moderate, the aldehyde moiety allows for protein cross-linking (Schiff base formation), significantly increasing the risk of allergic contact dermatitis and respiratory sensitization over repeated exposures.
Risk Assessment & Causality
Why specific PPE is required beyond "standard precautions."
| Hazard Vector | Mechanism of Action | Operational Consequence |
| Respiratory | The compound is a low-density solid powder. Electrostatic charging during weighing generates aerosolized dust. | Inhalation leads to irritation of the mucous membranes. Chronic exposure may induce asthma-like symptoms due to aldehyde reactivity. |
| Dermal | The amine group is basic; the aldehyde group is reactive. | Direct contact causes irritation. Permeation through inadequate gloves can lead to sub-dermal sensitization. |
| Chemical Stability | Aldehydes oxidize to carboxylic acids (5-aminopyrazine-2-carboxylic acid) upon air exposure. | Degraded product alters pH profile and solubility, potentially changing waste compatibility. |
PPE Selection Matrix
Standardized for R&D Scale (<50g handling).
The following selection logic relies on barrier breakthrough times validated for organic amines and aldehydes.
| Protection Zone | Recommended Equipment | Technical Justification |
| Primary Dermal | Double-gloving Strategy: 1. Inner: Nitrile (0.11 mm / 4 mil)2. Outer: Nitrile (0.11 mm / 4 mil) | Causality: Aldehydes can permeate thin nitrile. Double gloving increases breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin. |
| Respiratory | Engineering Control (Primary): Chemical Fume Hood (Face velocity: 80–100 fpm).PPE (Secondary): N95 or P100 particulate respirator if hood work is impossible. | Causality: H335 classification. The particle size distribution of this powder makes it easily respirable. |
| Ocular | Chemical Splash Goggles (Indirect Venting) | Causality: Safety glasses are insufficient for fine powders which can bypass side shields via air currents. |
| Body | Lab coat (Cotton/Poly blend) with buttoned cuffs. | Prevents accumulation of dust on street clothes, reducing secondary exposure outside the lab. |
Operational Protocols
A. Decision Logic for PPE Selection
Before initiating work, use this logic flow to determine the necessary safety tier.
Figure 1: Risk-based decision matrix for PPE selection depending on physical state and quantity.
B. Weighing & Transfer Protocol (The Critical Control Point)
The highest risk of exposure occurs during the transfer of the solid powder.
-
Preparation:
-
Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read, keeping the sash low.
-
Pre-moisten a paper towel with methanol/water and place it near the balance. This acts as a "dust trap" for micro-spills.
-
-
The Transfer:
-
Do not use a spatula directly from the stock bottle.
-
Technique: Tap the stock bottle to settle dust before opening. Use a disposable weighing boat. Transfer using a clean, anti-static spatula.
-
Why? Static electricity often causes this specific pyrazine derivative to "jump" or cling to gloves.
-
-
Decontamination:
-
Immediately recap the stock bottle.
-
Wipe the spatula and balance area with the pre-moistened towel.
-
Dispose of the towel as solid hazardous waste.
-
C. Solubilization
-
Solvent Choice: The compound is moderately soluble in DMSO and Methanol.
-
Protocol: Add solvent to the powder (not powder to solvent) to prevent a "puff" of dust.
Emergency Response & Disposal
Spill Cleanup (Solid)
-
Evacuate the immediate area if the spill is >5g and outside a hood.
-
Don PPE: Double nitrile gloves, N95 respirator, goggles.
-
Contain: Do not dry sweep. Cover the spill with a wet paper towel (methanol/water) to dampen the powder.
-
Collect: Scoop the damp material into a wide-mouth jar.
-
Clean: Wipe surface with 10% bleach solution (to oxidize the aldehyde), followed by water.
Waste Disposal Streams
Segregation is vital to prevent unexpected reactivity in the waste drum.
| Waste Stream | Classification | Instructions |
| Solid Waste | Hazardous Organic Solid | Bag separately. Label as "Pyrazine derivative - Irritant". |
| Liquid Waste | Non-Halogenated Organic | Do not mix with strong oxidizers (e.g., Nitric Acid waste) as aldehydes are reducing agents. |
| Contaminated PPE | Solid Hazardous | Gloves and weigh boats must be incinerated, not landfilled. |
Synthesis Workflow Visualization
Figure 2: Operational workflow emphasizing temperature equilibration and waste segregation.
References
-
PubChem. (n.d.). Compound Summary for CID 12615367: 5-Aminopyrazine-2-carbaldehyde. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor.[4] Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
